11-methyl-11H-benzo[b]fluorene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
77969-74-5 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
11-methyl-11H-benzo[b]fluorene |
InChI |
InChI=1S/C18H14/c1-12-15-8-4-5-9-16(15)18-11-14-7-3-2-6-13(14)10-17(12)18/h2-12H,1H3 |
InChI Key |
BFGHOMNFEAELOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C13 |
Origin of Product |
United States |
Contextualization Within Polycyclic Aromatic Hydrocarbon Pah Research Frameworks
11-Methyl-11H-benzo[b]fluorene belongs to the extensive family of polycyclic aromatic hydrocarbons (PAHs), which are organic compounds composed of multiple fused aromatic rings. ontosight.ai As a substituted benzo[b]fluorene, its core structure consists of a fluorene (B118485) moiety with a benzene (B151609) ring fused at the [b] position (the 2,3-positions). The addition of a methyl group at the 11-position distinguishes it from its parent compound, 11H-benzo[b]fluorene. ontosight.ai
PAHs are a significant focus of research due to their widespread presence in the environment, often as byproducts of combustion, and their diverse chemical and physical properties. ontosight.ai The United States Environmental Protection Agency (EPA) has classified PAHs as priority pollutants due to potential health and environmental risks. ontosight.ai Research into specific PAHs like this compound is crucial for understanding their behavior, reactivity, and potential applications. The fusion position of the benzo ring significantly influences the electronic and physical properties of the molecule. For instance, the electronic structure of benzo[b]fluorene is more conjugated than that of its isomer, benzo[a]fluorene, which can enhance properties like charge transport. The introduction of a methyl group at the 11-position further modifies the compound's solubility, reactivity, and biological activity compared to the unsubstituted benzo[b]fluorene. ontosight.ai
Significance of Methylated Fluorene Scaffolds in Modern Chemical Synthesis and Materials Science
Methylated fluorene (B118485) scaffolds are of considerable interest in contemporary chemical synthesis and materials science. The fluorene moiety itself is a versatile building block known for its electron-donating properties and steric bulk. researchgate.net These characteristics are valuable in the design of effective phosphine (B1218219) ligands for organometallic reactions and as components of organic semiconductors. researchgate.net
The methylation of the fluorene core, as seen in 11-methyl-11H-benzo[b]fluorene, can impart specific desirable properties. The methyl group can influence the molecule's packing in the solid state, which is a critical factor for optimizing the performance of organic electronic materials such as organic light-emitting diodes (OLEDs). For example, dimethyl-substituted benzo[b]fluorene derivatives have been noted for their role as intermediates in the synthesis of fluorescent dyes and OLED materials. The electron-donating nature of the methyl group can also affect the electronic properties of the aromatic system, tuning its energy levels for specific applications.
Furthermore, the presence of a methyl group on the fluorene backbone provides a reactive site for further functionalization, allowing for the synthesis of more complex molecules with tailored properties. researchgate.net This versatility makes methylated fluorenes valuable intermediates in the construction of a wide array of functional materials and complex organic structures. researchgate.net
Historical Development of Benzo B Fluorene Chemistry Relevant to the Synthesis and Reactivity of 11 Methyl 11h Benzo B Fluorene
Strategies for the Construction of the 11H-Benzo[b]fluorene Core
The creation of the benzo[b]fluorene framework can be achieved through a variety of elegant and efficient synthetic routes. These methods often involve the strategic formation of multiple carbon-carbon bonds in a single operation, showcasing the power of modern catalytic systems and cascade reactions.
Transition Metal-Catalyzed Annulation Reactions
Transition metals, with their unique catalytic properties, have proven to be indispensable tools in the synthesis of complex organic molecules like 11H-benzo[b]fluorene. Palladium, gold, and copper catalysts, in particular, have been at the forefront of developing novel annulation strategies.
A notable and efficient method for synthesizing 11-(diarylmethylene)-11H-benzo[b]fluorenes involves a palladium-catalyzed [3+2] cycloaddition reaction. researchgate.net This approach utilizes (diarylmethylene)cyclopropa[b]naphthalenes and arynes as reaction partners. The reaction proceeds under mild conditions and provides good to excellent yields of the desired products. researchgate.net This methodology has been successfully applied to the synthesis of various polycyclic aromatic compounds. researchgate.net
A related palladium-promoted cascade cyclization has been developed for the synthesis of benzo[a]fluorene derivatives from 5-(2-bromophenyl)pent-3-en-1-ynes. nih.gov This process involves a sequence of oxidative addition of a C-Br bond, insertion, C-H activation, and reductive elimination. nih.gov
| Catalyst | Reactants | Product | Yield | Ref |
| Pd(PPh₃)₄ | (Diarylmethylene)cyclopropa[b]naphthalenes, Arynes | 11-(Diarylmethylene)-11H-benzo[b]fluorenes | Good to Excellent | researchgate.net |
| Palladium Catalyst | 5-(2-Bromophenyl)pent-3-en-1-ynes | Benzo[a]fluorene derivatives | Not specified | nih.gov |
| This table summarizes Palladium-Catalyzed Cycloaddition Pathways for Benzo[b]fluorene Synthesis. |
Gold catalysis has enabled a step- and atom-economical one-pot synthesis of benzo[b]fluorenes from readily available starting materials: aldehydes, alkynes, and amines. researchgate.netrsc.org This transformation proceeds through an A³-coupling (aldehyde-alkyne-amine) reaction, followed by a 1,5-hydride shift and a Schmittel-type cyclization. researchgate.net A key advantage of this method is that the formation of the crucial allene (B1206475) intermediate does not require pre-installed reaction triggers. researchgate.net The process is highly modular, allowing for the synthesis of a diverse range of benzo[b]fluorenes by simply varying the starting components. researchgate.net Notably, this reaction forms three new carbon-carbon bonds and generates water as the only byproduct. rsc.org
In a variation of this approach, a formal homogeneous gold-catalyzed A³-coupling has been reported starting from benzyl (B1604629) alcohols, which are oxidized in situ to aldehydes. mdpi.com
| Catalyst | Reactants | Key Intermediates | Product | Ref |
| HAuCl₄·3H₂O | Aldehydes, Alkynes, Amines | Allenes | Benzo[b]fluorenes | researchgate.netrsc.orgresearchgate.net |
| Gold(I) Complex | Benzyl alcohols, Amines, Alkynes | Aldehydes, Allenes | Propargylamines (precursors) | mdpi.com |
| This table summarizes Gold-Catalyzed One-Pot Synthesis of Benzo[b]fluorenes. |
Copper catalysis offers another powerful avenue for the synthesis of benzo[b]fluorene derivatives. A copper/Selectfluor-catalyzed tandem annulation of 1,6-enynes provides a facile and diverse route to benzo[b]fluorenone derivatives. dp.techresearchgate.net The outcome of the reaction is dependent on the substituent on the alkyne. For instance, aryl ethynyl-substituted 1,6-enynes undergo tandem annulation to yield 5-aryl-substituted benzo[b]fluorenones in moderate to excellent yields. researchgate.net In contrast, (trimethylsilyl)ethynyl-substituted 1,6-enynes lead to 11H-benzo[b]fluoren-11-ones after a tandem annulation/C-Si bond cleavage sequence. researchgate.net
Furthermore, copper(I)-catalyzed cascade reactions of 2-alkynylbenzaldehyde N-tosylhydrazones with aromatic terminal alkynes have been developed for the synthesis of benzo[b]fluorenes. nih.gov This method also proceeds through the in situ formation of a benzoenyne-allene intermediate followed by a Schmittel cyclization. nih.gov
| Catalyst System | Reactants | Product | Yield | Ref |
| Cu(0)/Selectfluor | Aryl ethynyl-substituted 1,6-enynes | 5-Aryl-substituted benzo[b]fluorenones | Moderate to Excellent | researchgate.net |
| Cu(0)/Selectfluor | (Trimethylsilyl)ethynyl group-substituted 1,6-enynes | 11H-Benzo[b]fluoren-11-ones | Moderate | researchgate.net |
| CuI | 2-Alkynylbenzaldehyde N-tosylhydrazones, Aromatic terminal alkynes | Benzo[b]fluorenes | Not specified | nih.gov |
| This table summarizes Copper-Catalyzed Tandem Annulation Strategies for Benzo[b]fluorene Synthesis. |
Cascade Cyclization and Rearrangement Processes
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient means to construct complex molecular architectures like the 11H-benzo[b]fluorene core.
The Schmittel cascade cyclization of benzannulated enyne-allenes is a powerful strategy for the synthesis of 5-aryl-11H-benzo[b]fluorenes. researchgate.net These enyne-allene intermediates can be generated in situ from the corresponding benzannulated enediynes through a 1,3-prototropic rearrangement, typically promoted by a base such as potassium tert-butoxide. researchgate.netbeilstein-journals.org The subsequent Schmittel cyclization generates a biradical intermediate, which then undergoes an intramolecular radical-radical coupling. beilstein-journals.org A final prototropic rearrangement restores aromaticity, furnishing the 11H-benzo[b]fluorene product. researchgate.net This methodology has been successfully employed to synthesize sterically congested analogues, including those with 1,1'-binaphthyl substituents. beilstein-journals.org
This cascade sequence has also been utilized to prepare 11H-benzo[b]fluoren-11-ols. acs.org The transformation of diacetylenic propargylic alcohols with thionyl chloride generates chlorinated benzoenyne-allene intermediates, which then undergo a biradical-forming C2-C6 cyclization (Schmittel cyclization) followed by intramolecular radical-radical coupling. acs.org
| Precursor | Key Intermediate | Reaction | Product | Ref |
| Benzannulated enediyne | Benzannulated enyne-allene | Schmittel cascade cyclization | 5-Aryl-11H-benzo[b]fluorene | researchgate.netbeilstein-journals.org |
| Diacetylenic propargylic alcohol | Chlorinated benzoenyne-allene | Schmittel cyclization/radical-radical coupling | 11-Chloro-11H-benzo[b]fluorene | acs.org |
| This table summarizes Schmittel Cascade Cyclizations for Benzo[b]fluorene Synthesis. |
Photochemical Synthesis Routes
A novel and direct route to substituted benzo[b]fluorenes involves the photochemical conversion of readily available alkynylated chalcones. nih.govacs.org This transformation is efficiently triggered by irradiation with high-power ultraviolet A (UV-A) light (approximately 365 nm). nih.govacs.org A key advantage of this method is its rapidity, with reactions often completing in as little as five minutes of residence time in a continuous flow reactor, which also allows for excellent reproducibility and scalability. nih.govacs.org
The reaction proceeds in alcoholic solvents, with methanol (B129727) generally providing significantly higher yields compared to aprotic solvents like acetonitrile (B52724). nih.govacs.org The proposed mechanism involves the formation of a biradical species, which is supported by deuteration studies. nih.govacs.org The alkyne moiety intercepts an isomerizing enone species, initiating a cascade of rearrangements that lead to the formation of the benzo[b]fluorene scaffold. nih.gov This method tolerates a variety of substituents on the aromatic rings of the chalcone precursor, providing streamlined access to a diverse range of benzo[b]fluorene derivatives. nih.gov
Table 3: Photochemical Synthesis of Substituted Benzo[b]fluorenes from Alkynylated Chalcones
| Chalcone Substituent (R) | Solvent | Yield of Benzo[b]fluorene (%) | Recovered Starting Material (%) | Reference |
| 4-Methoxy | Methanol | 45 | 29 | nih.govacs.org |
| 4-Methyl | Methanol | 41 | 33 | nih.govacs.org |
| 4-Fluoro | Methanol | 38 | 35 | nih.govacs.org |
| 4-Chloro | Methanol | 35 | 41 | nih.govacs.org |
| Unsubstituted (H) | Methanol | 33 | 38 | nih.govacs.org |
Reactions performed in a continuous flow reactor with a 5-minute residence time. nih.govacs.org
A metal- and photocatalyst-free approach for the synthesis of benzo[b]fluorenones has been developed based on the principle of self-photocatalysis. nih.govrsc.org This method allows for the divergent synthesis of either benzo[b]fluorenones or benzo[b]fluorenols from the same enone-yne starting materials, simply by tuning the wavelength of the light used for irradiation. nih.govmdpi.com
For the synthesis of benzo[b]fluorenones, the reaction is conducted under blue-light irradiation. nih.gov The enone-yne substrate itself acts as the photocatalyst, enabling an oxidative mechanism. rsc.org This self-photocatalysis involves multiple activities, including energy transfer, electron transfer, and hydrogen atom transfer. nih.gov The process is believed to proceed through key intermediates such as superoxide (B77818) radicals and singlet oxygen, which facilitate the necessary hydrogen atom transfers to complete the cyclization and aromatization to the benzo[b]fluorenone product under mild conditions. nih.gov
The photochemical behavior of 11H-benzo[b]fluoren-11-ol serves as a synthetic entry point to other 11-substituted benzo[b]fluorene derivatives. This precursor exhibits enhanced photosolvolytic reactivity compared to analogous non-cyclic model compounds. researchgate.netcdnsciencepub.com Upon irradiation in aqueous alcohol solutions, 11H-benzo[b]fluoren-11-ol undergoes photodehydroxylation to form a carbocation intermediate, which is then trapped by the solvent to yield the corresponding ether or alcohol products. researchgate.netcdnsciencepub.com
The quantum yields for photosolvolysis are significantly influenced by the acidity of the medium. cdnsciencepub.com In neutral 50% methanol-water, photolysis of 11H-benzo[b]fluoren-11-ol yields the corresponding methyl ether in 25% yield. cdnsciencepub.com The reaction efficiency is notably enhanced under acidic conditions, demonstrating acid catalysis. For instance, in a 0.1 M H₂SO₄ aqueous methanol solution, the conversion to the methyl ether increases significantly after just one minute of photolysis, rising from 20% in neutral solution to 35%. cdnsciencepub.com This enhanced reactivity is attributed to an intrinsically accelerated photodehydroxylation step associated with the formation of a stable 9-fluorenyl type carbocation. cdnsciencepub.com
Mechanistic Elucidation of Core Cyclization Reactions
The construction of the tetracyclic framework of benzo[b]fluorenes can be achieved through several strategic cyclization reactions. The mechanisms of these transformations often involve highly reactive intermediates and are influenced by the reaction conditions, including light, heat, and the presence of catalysts.
Photochemical reactions offer a powerful and often direct route to substituted benzo[b]fluorenes. nih.gov A notable example is the photochemical conversion of alkynylated chalcones. nih.govresearchgate.net This transformation is triggered by ultraviolet A (UV-A) light and is proposed to proceed through a biradical species. nih.gov The reaction's sensitivity to radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which completely inhibits product formation, provides strong evidence for a radical-mediated pathway. nih.gov Deuteration studies further support the proposed mechanism involving these biradical intermediates. nih.govresearchgate.net The process is remarkably efficient, with rapid product formation, and can be scaled up using continuous flow reactors. nih.gov
The proposed mechanism involves the initial photoisomerization of the enone, which is then intercepted by the alkyne moiety. nih.gov This interception initiates a cascade of rearrangements, ultimately leading to the formation of the benzo[b]fluorene core. nih.gov This method provides a streamlined approach to these important scaffolds. nih.gov
The photosolvolysis of 11H-benzo[b]fluoren-11-ol provides insight into carbocationic pathways. cdnsciencepub.comresearchgate.net This reaction proceeds via the singlet excited state, leading to the formation of a 9-fluorenyl type carbocation intermediate through a process known as photodehydroxylation. cdnsciencepub.comresearchgate.net This intermediate is formally a 4nπ electron system, which is antiaromatic and highly unstable in the ground state. cdnsciencepub.comresearchgate.net However, in the excited singlet state (S1), these 4nπ systems are suggested to gain pseudo-aromatic character, which enhances their stability and facilitates their formation. cdnsciencepub.com
The formation of the 9-fluorenylium ion as an intermediate is supported by flash photolysis studies. cdnsciencepub.com This photochemical method is significant as it allows for the generation and study of these otherwise elusive antiaromatic cations. cdnsciencepub.com The enhanced reactivity of 11H-benzo[b]fluoren-11-ol towards photosolvolysis compared to model compounds lacking the 4nπ internal cyclic array further supports the hypothesis of an accelerated photodehydroxylation step due to the formation of the stabilized excited-state carbocation. cdnsciencepub.comresearchgate.net
Visible light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.netprinceton.edubeilstein-journals.org This approach utilizes photocatalysts, such as ruthenium polypyridyl complexes, that can engage in single-electron transfer (SET) processes with organic substrates upon excitation with visible light. princeton.edu These SET events can generate radical intermediates that can participate in various bond-forming reactions. princeton.edubeilstein-journals.org
In the context of benzo[b]fluorene synthesis, photoredox catalysis has been employed for the deoxygenative radical cyclization of biarylcarboxylic acids to produce fluorenones, which are precursors to benzo[b]fluorenes. researchgate.net This method involves the generation of an acyl radical, which undergoes intramolecular cyclization. researchgate.net The use of photoredox catalysis allows these reactions to proceed under mild conditions with good functional group tolerance. researchgate.net
Hydrogen atom transfer (HAT) is another key process in radical chemistry. While direct evidence for HAT in the synthesis of this compound analogs via photoredox catalysis is not explicitly detailed in the provided results, the Myers-Saito cyclization, which involves a hydrogen transfer step, can be influenced to become the preferred pathway in certain enyne-carbodiimide systems. researchgate.net
Transition metal catalysis plays a pivotal role in the synthesis of benzo[b]fluorenes, enabling various annulation strategies. nih.gov These reactions often involve the activation of otherwise inert C-H or C-X bonds.
Palladium-Catalyzed Annulations: Palladium catalysts are widely used for constructing the benzo[b]fluorene skeleton. One approach involves a [3+2] cycloaddition reaction of (diarylmethylene)cyclopropa[b]naphthalenes with arynes, which efficiently yields 11-(diarylmethylene)-11H-benzo[b]fluorenes. researchgate.net Another strategy is the palladium-catalyzed annulation of 5-(2-bromophenyl)pent-3-en-1-ynes, which proceeds through a sequence of C-Br bond activation, insertion, C-H activation, and reductive elimination to form benzo[a]fluorenes, isomers of benzo[b]fluorenes. acs.org
Gold-Catalyzed Annulations: Gold catalysts can promote the one-pot synthesis of benzo[b]fluorenes from aldehydes, alkynes, and amines. researchgate.net This reaction proceeds through an A³-coupling, followed by a 1,5-hydride shift and a Schmittel-type cyclization. researchgate.net
Other Metal-Catalyzed Reactions: A zinc-mediated rearrangement of 3,3'-dibromo-2,2'-spirobiindan-1,1'-dione has been used to produce a 10-hydroxy-11H-benzo[b]fluoren-11-one intermediate. Titanium tetrachloride (TiCl₄) can catalyze intramolecular Friedel-Crafts reactions to form the benzo[b]fluorene core.
The general mechanisms for these metal-catalyzed annulations often involve oxidative addition of the metal to a carbon-halogen or carbon-hydrogen bond, followed by migratory insertion of an alkyne or alkene, and finally reductive elimination to regenerate the catalyst and form the annulated product.
Investigation of Reaction Kinetics and Thermodynamic Control
The study of reaction kinetics and thermodynamics is essential for optimizing reaction conditions and understanding the factors that govern product distribution.
In the photochemical synthesis of benzo[b]fluorenes from alkynylated chalcones, the reaction is remarkably fast, with residence times as short as 5 minutes in a continuous flow reactor. nih.gov This suggests very favorable kinetics for the photochemical cascade.
The photosolvolysis of 11H-benzo[b]fluoren-11-ol shows a dependence of product formation on the photolysis time, indicating kinetic control over the product distribution. cdnsciencepub.com For instance, a secondary photolysis product is formed from the initial product over time. cdnsciencepub.com The reaction rate is also influenced by the acidity of the medium, with acid catalysis being observed. cdnsciencepub.com
In the synthesis of benzo[b]fluorenes via the Schmittel cascade cyclization of benzannulated enyne-allenes, the reaction is typically carried out at elevated temperatures (refluxing toluene), suggesting that thermal energy is required to overcome the activation barrier for the cyclization. researchgate.net The use of a strong base like potassium tert-butoxide is crucial for the initial isomerization to the reactive enyne-allene intermediate. researchgate.netthegoodscentscompany.com
Role of Catalysis in Directing Reaction Selectivity and Efficiency
Catalysis is a cornerstone of modern organic synthesis, and it plays a critical role in controlling the selectivity and efficiency of reactions leading to benzo[b]fluorene analogs.
Regioselectivity: In the direct bromination of 11,11-dimethyl-11H-benzo[b]fluorene, the electron-donating effect of the dimethyl groups at the 11-position directs the electrophilic substitution to the 2-position. In metal-catalyzed cross-coupling and annulation reactions, the choice of catalyst and ligands can significantly influence the regioselectivity of the bond formations. For example, in the palladium-catalyzed annulation of 5-(2-bromophenyl)pent-3-en-1-ynes, the catalyst directs the cyclization to form the benzo[a]fluorene isomer. acs.org
Enantioselectivity: While not extensively detailed for this compound itself in the provided search results, the synthesis of chiral binaphthyl-substituted 11H-benzo[b]fluorenes highlights the potential for enantioselective catalysis in this area. researchgate.net The development of chiral catalysts for these transformations is an active area of research.
Solvent and Additive Effects on Reaction Pathways and Product Distribution
The synthesis of this compound and its analogs is profoundly influenced by the reaction environment. The choice of solvent and the introduction of specific additives can dictate the reaction pathway, alter reaction rates, and ultimately determine the distribution and yield of the final products. Research into these effects has revealed that solvents can do more than merely dissolve reactants; they can stabilize intermediates, participate in the reaction, and influence the energy of transition states. Similarly, additives can act as catalysts, initiators, scavengers, or modifiers that selectively promote or inhibit certain mechanistic routes.
In photochemical syntheses of substituted benzo[b]fluorenes from alkynylated chalcones, the solvent's polarity has been shown to be a critical factor. acs.orgnih.gov A screening of various organic solvents demonstrated that polar protic solvents, particularly methanol, lead to significantly higher product yields compared to aprotic solvents. acs.orgnih.gov For instance, a reaction that yielded only 15% of the benzo[b]fluorene product in acetonitrile saw its yield increase to 45% when methanol was used as the solvent. nih.gov This suggests that polar solvents may better stabilize the radical intermediates proposed in the photochemical mechanism. acs.orgnih.gov While fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are known to stabilize radical species, they did not offer a significant improvement over methanol in this specific transformation, though HFIP did provide a marginal increase in yield. nih.gov
The choice of solvent is also crucial in metal-catalyzed reactions. In a silver-catalyzed cycloaromatization of 1-(2-ethynyl-phenyl)-prop-2-yn-1-ol with isocyanides to form benzo[b]fluorene derivatives, a survey of solvents identified 1,4-dioxane (B91453) as the most effective, providing superior yields compared to N,N-dimethylformamide (DMF), 1,2-dichloroethane (B1671644) (DCE), and toluene. sci-hub.se In contrast, ethanol (B145695) was found to be largely ineffective, yielding only trace amounts of the desired product. sci-hub.se Furthermore, some reaction pathways are entirely solvent-dependent; for example, attempts to conduct a tin hydride-mediated reduction to form a benzo[b]fluorene system were unsuccessful in non-aromatic solvents like THF, 1,4-dioxane, and acetonitrile, indicating a requirement for an aromatic solvent for the reaction to proceed. nih.gov In photosolvolysis reactions of 11H-benzo[b]fluoren-11-ol, the solvent can also act as a nucleophile. Photolysis in methanol-water mixtures results in the formation of 11-methoxy-11H-benzo[b]fluorene, demonstrating the solvent's direct participation in the product-forming step. cdnsciencepub.com
Table 1: Effect of Solvent on the Photochemical Synthesis of Benzo[b]fluorene Analog 5b
This table illustrates the impact of different solvents on the product yield in the photochemical conversion of an alkynylated chalcone to a benzo[b]fluorene derivative. Data sourced from a study on the direct photochemical synthesis of substituted benzo[b]fluorenes. nih.gov
| Entry | Solvent | Yield of Product (%) | Recovered Starting Material (%) |
| 1 | Acetonitrile (MeCN) | 15 | - |
| 2 | Tetrahydrofuran (THF) | 14 | - |
| 3 | Ethyl Acetate (B1210297) (EtOAc) | 3 | - |
| 4 | Methanol (MeOH) | 45 | 29 |
| 5 | Trifluoroethanol (TFE) | 38 | - |
| 6 | Hexafluoroisopropanol (HFIP) | 49 | 18 |
Additives often play a more direct and multifaceted role in guiding reaction mechanisms. Their functions range from catalytic acceleration to mechanistic switching. In a silver-catalyzed synthesis of benzo[b]fluorenes, while various silver salts like silver acetate (AgOAc) and silver fluoride (B91410) (AgF) were effective catalysts, the addition of a substoichiometric amount of the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was found to dramatically improve the reaction efficiency, boosting the product yield to 82%. sci-hub.se
Additives are also essential in radical-mediated reactions, where they can function as initiators, oxidants, or scavengers to probe the reaction mechanism. For instance, the use of benzoyl peroxide (BPO) as an oxidant and pivalic acid (PivOH) as an additive was found to be indispensable for a radical bicyclization of 1,5-enynes to form benzo[b]fluorene structures. acs.org In the photochemical synthesis of benzo[b]fluorenes, the introduction of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a well-known radical scavenger, completely inhibited the formation of the product. nih.gov This finding provides strong evidence for the involvement of radical intermediates in the reaction pathway. nih.govacs.org
Acidic additives can also serve as powerful catalysts. The photosolvolysis of 11H-benzo[b]fluoren-11-ol to its corresponding methyl ether in a methanol-water solvent mixture showed a marked increase in reaction rate under acidic conditions. The addition of 0.1 M sulfuric acid (H₂SO₄) increased the conversion to the ether product from 20% in a neutral solution to 35% after the same photolysis time, confirming the presence of an acid-catalyzed pathway. cdnsciencepub.com
Table 2: Influence of Additives on the Synthesis of Benzo[b]fluorene Analogs
This table summarizes the role of various additives in different synthetic routes to benzo[b]fluorene derivatives, highlighting their effect on product yield and reaction feasibility. Data compiled from multiple research findings. nih.govsci-hub.seacs.org
| Reaction Type | Additive | Function | Observation |
| Silver-Catalyzed Cycloaromatization | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base | Increased product yield to 82%. sci-hub.se |
| Photochemical Radical Bicyclization | Benzoyl Peroxide (BPO) / Pivalic Acid (PivOH) | Oxidant / Acid | Necessary for the reaction to proceed. acs.org |
| Photochemical Synthesis | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | Radical Scavenger | Completely inhibited product formation. nih.gov |
| Photosolvolysis | Sulfuric Acid (H₂SO₄) | Acid Catalyst | Increased product conversion from 20% to 35%. cdnsciencepub.com |
Advanced Spectroscopic and Diffraction Based Structural Characterization of 11 Methyl 11h Benzo B Fluorene and Its Derivatives
Elucidation of Molecular Conformation and Stereochemistry
Determining the precise spatial arrangement of atoms is critical for understanding the structure-property relationships in polycyclic aromatic hydrocarbons. High-resolution NMR spectroscopy and single-crystal X-ray diffraction are the primary tools for elucidating the molecular conformation and stereochemistry of these compounds.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. libretexts.org In the context of 11-methyl-11H-benzo[b]fluorene and its derivatives, ¹H NMR is particularly insightful for analyzing the signals from the methyl and methine protons at the C11 position, as well as the protons of the aromatic framework.
The chemical shift (δ), measured in parts per million (ppm), of a proton is highly sensitive to its local electronic environment. ucl.ac.uk For the this compound core, the methine proton at the C11 position is expected to appear as a quartet in the ¹H NMR spectrum due to spin-spin coupling with the three adjacent methyl protons. Conversely, the methyl protons would appear as a doublet, split by the single methine proton.
Detailed NMR studies on related derivatives provide a reference for these analyses. For instance, the ¹H NMR spectrum of 11-methoxy-11H-benzo[b]fluorene shows the methine proton at the 11-position as a sharp singlet at δ 5.75 ppm. cdnsciencepub.com The aromatic region of the spectrum for this and other derivatives typically displays a complex series of multiplets between δ 7.2 and δ 8.2 ppm, corresponding to the ten protons of the fused ring system. cdnsciencepub.com Substituents on the aromatic rings can induce predictable shifts in these proton signals due to their electronic effects. ucl.ac.uk For example, in 2-bromo-11,11-dimethyl-11H-benzo[b]fluorene, the bromine atom causes a deshielding effect, shifting the adjacent aromatic protons to a range of δ ~7.8–8.2 ppm.
Table 1: Representative ¹H NMR Chemical Shifts (δ) for Protons in 11-Substituted 11H-benzo[b]fluorene Derivatives This table is generated based on data from analogous compounds. Actual values for this compound may vary.
| Proton Type | Functional Group Example | Representative Chemical Shift (ppm) | Multiplicity | Reference |
| C11-H (Methine) | -OCH₃ | 5.75 | Singlet | cdnsciencepub.com |
| C11-CH₃ (Methyl) | -CH₃ | ~1.5 | Singlet (for dimethyl derivative) | |
| Aromatic Protons | Unsubstituted/Substituted | 7.2 - 8.2 | Multiplet | cdnsciencepub.com |
| Methoxy Protons | -OCH₃ | 3.05 | Singlet | cdnsciencepub.com |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. hzdr.de This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state architecture. hzdr.de
For the benzo[b]fluorene family, SC-XRD studies have been crucial in confirming the molecular structure and understanding packing effects in the crystal lattice. acs.org Analysis of various benzo[b]fluorene derivatives reveals that the core tetracyclic system is nearly planar, a characteristic feature of fused aromatic rings. rsc.orgrsc.org The introduction of substituents at the C11 position, such as methyl or dimethyl groups, significantly influences the molecular packing. For example, X-ray analysis of 2-bromo-11,11-dimethyl-11H-benzo[b]fluorene showed that the bulky dimethyl groups introduce steric hindrance that affects the dihedral angles between the core and substituents.
These structural details are critical as intermolecular interactions, such as π–π stacking, govern many of the material's properties, including charge transport in organic electronics. The data obtained from SC-XRD, often deposited in crystallographic databases, provides a foundational understanding of the solid-state properties of these compounds. acs.orgrsc.org
Vibrational and Electronic Spectroscopy for Understanding Bonding and Electronic States
Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule are essential for characterizing chemical bonds and understanding photophysical behavior.
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe the skeletal structure of molecules. acs.org IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy involves the inelastic scattering of laser photons by these vibrations. acs.orgamericanpharmaceuticalreview.com
For polycyclic aromatic hydrocarbons (PAHs) like this compound, the IR and Raman spectra are dominated by several characteristic vibrational modes. universiteitleiden.nl These include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. The C-H stretching from the methyl group would be observed slightly lower, in the 2850-2960 cm⁻¹ range.
C-C Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic rings are found in the 1400–1650 cm⁻¹ region. arxiv.org
In-Plane and Out-of-Plane C-H Bending: The fingerprint region (below 1500 cm⁻¹) contains a rich set of bands corresponding to C-H bending vibrations. Aromatic C-H out-of-plane (OOP) bending modes, which are often strong in the IR spectrum, are particularly diagnostic of the substitution pattern on the aromatic rings and typically appear between 650 and 900 cm⁻¹. acs.org
Spectra available in databases like the NIST Chemistry WebBook for the parent compound, 11H-benzo[b]fluorene, provide a direct comparison and aid in the assignment of vibrational modes for its methylated derivative. nih.govnist.gov
Table 2: Typical Infrared Absorption Regions for Functional Groups in this compound This table is based on general data for Polycyclic Aromatic Hydrocarbons (PAHs).
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
| Stretching | Aromatic C-H | 3000 - 3100 | americanpharmaceuticalreview.com |
| Stretching | Aliphatic C-H (Methyl) | 2850 - 2960 | americanpharmaceuticalreview.com |
| Stretching | Aromatic C=C | 1400 - 1650 | arxiv.org |
| Out-of-Plane Bending | Aromatic C-H | 650 - 900 | acs.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.netmsu.edu For conjugated π-systems like this compound, the absorption is dominated by π→π* transitions.
The extended conjugation of the benzo[b]fluorene scaffold results in multiple absorption bands in the UV region. nist.gov The position and intensity of the maximum absorption wavelength (λ_max) are sensitive to the extent of conjugation and the presence of substituents. masterorganicchemistry.com Studies on related poly(fluorene) derivatives show that absorption bands can be assigned to specific transitions, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com
For some benzo-extended fluorene (B118485) derivatives, the optical energy gap (E_g^opt), which is the energy difference between the HOMO and LUMO, has been estimated from the onset of their UV-Vis absorption spectra, with values reported in the range of 0.52 to 1.13 eV. rsc.orgnih.govd-nb.info This corresponds to absorption at long wavelengths, sometimes extending into the near-infrared (NIR) region. The UV-Vis spectrum for the parent 11H-benzo[b]fluorene is available and serves as a baseline for understanding the electronic properties of its derivatives. nist.gov
Fluorene and its derivatives are renowned for their fluorescent properties, making them key components in materials science, particularly for applications like organic light-emitting diodes (OLEDs). nih.gov Fluorescence spectroscopy provides valuable information on the photophysical properties of a molecule, including its emission spectrum, fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f).
The photophysical behavior of benzo[b]fluorene derivatives can be significantly influenced by their environment and substitution. For example, studies on 11H-benzo[b]fluoren-11-ol, a closely related derivative, showed that the fluorescence quantum yield is highly dependent on the solvent, with a Φ_f of 0.26 in acetonitrile (B52724) but only 0.06 in a methanol-water mixture where it undergoes photosolvolysis. cdnsciencepub.com
In the solid state, molecular aggregation can often lead to fluorescence quenching. However, strategic substitution can mitigate this effect. The introduction of bulky groups at the C11 position, such as dimethyl groups, can reduce intermolecular aggregation and thereby enhance the photoluminescence quantum yield in the solid state. In some cases, related molecular structures can exhibit aggregation-induced emission enhancement (AIEE), where the fluorescence is stronger in the aggregated or solid state than in solution. vu.lt
Table 3: Photophysical Data for a Representative Benzo[b]fluorene Derivative (11H-benzo[b]fluoren-11-ol) Data provides insight into the typical photophysical properties of the benzo[b]fluorene core.
| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Reference |
| Acetonitrile | 0.26 | 13.9 | cdnsciencepub.com |
| 50% Methanol-Water | 0.06 | 2.5 | cdnsciencepub.com |
Computational and Theoretical Investigations of 11 Methyl 11h Benzo B Fluorene
Quantum Chemical Calculations for Electronic Structure and Aromaticity Assessment
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and its resulting stability and reactivity. These methods are particularly useful for complex polycyclic aromatic hydrocarbons (PAHs) such as 11-methyl-11H-benzo[b]fluorene.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org DFT methods, such as those employing the B3LYP functional, are widely used to calculate molecular geometries, energies, and other properties. researchgate.net These calculations can predict the ground state electronic structure and provide insights into the aromaticity of different ring systems within the molecule. latrobe.edu.au For instance, DFT has been used to study protonation sites and charge delocalization in related fluorene (B118485) derivatives. researchgate.net
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with singles, doubles, and perturbative triples (CCSD(T)), provide higher levels of theory and can achieve near chemical accuracy for thermochemical data. arxiv.org While computationally more demanding, these methods are invaluable for benchmarking DFT results and for systems where electron correlation is particularly important. arxiv.org For example, methods like DLPNO-CCSD(T) and localized ph-AFQMC have been shown to predict heats of formation and atomization energies with high precision for a range of molecules. arxiv.org The choice between DFT and ab initio methods often depends on the specific property of interest and the size of the system being studied. arxiv.org
Table 1: Comparison of Computational Methods for Electronic Structure Analysis
| Method | Description | Common Applications |
| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density of a system to determine its energy and other properties. | Geometry optimization, calculation of electronic properties (HOMO/LUMO energies), prediction of reaction pathways. researchgate.netaps.org |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | A class of quantum chemistry methods based on first principles, without the use of experimental data in the calculations. arxiv.org | High-accuracy energy calculations, benchmarking of other computational methods, study of electron correlation effects. arxiv.org |
| Time-Dependent DFT (TD-DFT) | An extension of DFT used to study excited-state properties. latrobe.edu.au | Prediction of UV-Vis absorption spectra, analysis of electronic transitions. acs.org |
This table provides a general overview of common computational methods and their applications in studying molecules like this compound.
Molecular orbital (MO) analysis provides a qualitative and quantitative picture of the bonding within a molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions. acs.org The energy gap between the HOMO and LUMO can provide an indication of the molecule's kinetic stability and electrical conductivity. acs.org
In the context of this compound, MO analysis can help to understand the extent of π-electron delocalization across the fused ring system. The presence of the methyl group at the C11 position can influence the energies and shapes of the molecular orbitals through steric and electronic effects. Computational methods can visualize these orbitals, showing how the electron density is distributed and how this distribution changes upon electronic excitation. This is crucial for understanding the photophysical properties of the molecule.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the pathways of chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are often difficult to detect experimentally.
By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. researchgate.net This involves locating the transition state structures and calculating the activation energies, providing a quantitative measure of the reaction kinetics. researchgate.net For reactions involving benzo[b]fluorene derivatives, such as cyclization reactions to form the core structure, DFT calculations can trace the intricate bond-forming and bond-breaking processes. researchgate.net
For instance, studies on the thermal cyclization of related enyne-allenes to form benzo[b]fluorene systems have utilized DFT to determine the preferred reaction pathway, such as the C2-C6 (Schmittel) cyclization. researchgate.net These studies can reveal whether a reaction proceeds through a concerted mechanism or involves the formation of intermediates like biradicals. acs.org
Computational methods, particularly DFT calculations with broken-symmetry approaches, are employed to estimate the singlet-triplet energy gap (ΔE_S-T) and the biradical character (y₀). rsc.org A small ΔE_S-T and a significant y₀ value are indicative of a system with substantial open-shell singlet biradical character. rsc.org The ground state spin multiplicity of these diradicals is determined by the exchange coupling constant (J), where a positive value favors a triplet ground state. rsc.org The introduction of substituents can modulate the biradical character and the spin state of the system. rsc.org While specific calculations for this compound are not widely reported in this context, the extensive research on related indenofluorene and fluorene systems provides a strong basis for understanding its potential behavior. rsc.orgrsc.orgacs.org
Table 2: Calculated Properties Related to Biradical Character in Indenofluorene Systems
| System | ΔE_S-T (kcal/mol) | Biradical Character (y₀) | Ground State |
| IF-1a | - | 0.53 | - |
| IF-1b | -14.12 | - | Near Closed-Shell |
| IF-2a | - | 1.00 | Pure Diradical |
| Cora-1a | 0.82 | >0.94 | Triplet |
| Cora-1b | 1.51 | >0.94 | Triplet |
Prediction of Spectroscopic Properties and Structure-Property Relationships
Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental spectra and establishing structure-property relationships. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. latrobe.edu.auacs.org By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λ_max). researchgate.net
Advanced Applications and Functionalization Potential of 11 Methyl 11h Benzo B Fluorene Scaffolds
Precursors in the Synthesis of Extended Polycyclic Aromatic Hydrocarbons (PAHs) with Carbon Nanostructures
The benzo[b]fluorene framework is a fundamental unit in the bottom-up synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). These extended PAHs are considered segments of carbon nanostructures like graphene and carbon nanotubes, and their synthesis from well-defined molecular precursors is crucial for controlling the properties of the final material.
Derivatives of 11-methyl-11H-benzo[b]fluorene can be strategically functionalized with reactive groups, such as bromine or triflates, that are amenable to cross-coupling reactions. ed.ac.uk These reactions allow for the systematic extension of the π-conjugated system, building larger, planar molecules. For instance, palladium-catalyzed reactions are commonly employed to couple haloarenes with other aromatic units, providing a powerful method for enlarging the PAH backbone. acs.org The methyl group at the 11-position can influence the solubility and processing of these large PAHs, which are often plagued by poor solubility, thereby facilitating their incorporation into larger assemblies or their deposition as thin films. The thermal cyclization of specifically designed diaryldiynones is another synthetic route that can produce the benzo[b]fluorene core, which can then be elaborated into more extended structures. nih.gov
Role in Organic Electronic Materials Development
The unique electronic properties of the benzo[b]fluorene scaffold make it a highly attractive component for organic electronic materials. Its extended π-system facilitates charge delocalization, a key requirement for efficient charge transport and luminescence.
Organic semiconductors (OSCs) are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The efficiency of these devices is heavily dependent on the charge carrier mobility of the OSC material. The rigid and planar structure of the this compound core promotes intermolecular π-π stacking in the solid state, creating pathways for charge carriers (holes or electrons) to move between molecules.
In OLEDs, the color and efficiency of light emission are determined by the properties of the emissive layer. Fluorene-based compounds are well-known for their blue emission and high photoluminescence quantum yields. researchgate.net The this compound scaffold can be incorporated into emitter molecules to tune their optoelectronic properties.
By attaching various electron-donating and electron-accepting groups to the benzo[b]fluorene core, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled. This allows for the tuning of the emission color across the visible spectrum. For example, incorporating boron into the PAH framework can significantly lower the LUMO energy, creating strong acceptor units. ed.ac.uk When combined with suitable donor moieties, these can form donor-acceptor materials capable of thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons and can lead to near-100% internal quantum efficiency in OLEDs. ed.ac.uk The methyl group can again play a role in ensuring good film-forming properties and preventing aggregation-caused quenching of the emission.
Development of Specialized Fluorescent Probes and Sensors Based on Benzo[b]fluorene Derivatives
The inherent fluorescence of the benzo[b]fluorene system makes it an excellent platform for the development of chemical sensors. pjoes.com A fluorescent probe operates by changing its emission properties (e.g., intensity, wavelength, or lifetime) in response to a specific analyte or a change in its environment, such as pH or temperature. mdpi.comnih.gov
Derivatives of this compound can be designed to include a recognition site that selectively binds to a target molecule. This binding event alters the electronic structure of the fluorophore, leading to a detectable change in its fluorescence. For example, a probe could be functionalized with a group that binds to a specific metal ion. Upon binding, an intramolecular charge transfer (ICT) process might be enhanced or diminished, causing a shift in the emission color or a change in intensity. mdpi.comresearchgate.net The benzo[b]fluorene core provides the stable and highly fluorescent signal transducer part of the sensor. The methyl group can enhance the probe's solubility in specific media and fine-tune its photophysical properties.
Functionalization for Supramolecular Assembly and Nanomaterials Integration
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar aromatic surface of this compound makes it an ideal candidate for participating in π-π stacking interactions, driving the self-assembly of molecules into well-defined nanostructures like wires, ribbons, or sheets.
By attaching specific functional groups, the directionality and strength of these interactions can be controlled. For example, introducing groups capable of hydrogen bonding would add another layer of control over the assembly process. These self-assembled structures can have applications in areas like nanoelectronics and templated synthesis. Furthermore, functionalized benzo[b]fluorene derivatives can be integrated with other nanomaterials, such as gold nanoparticles or carbon nanotubes, to create hybrid materials with combined or enhanced properties. The this compound unit can act as a molecular "scaffold" onto which other functional components are attached, leading to complex, multi-component systems. acs.org
Chemical Building Blocks for Diverse Organic Synthesis
Beyond its direct applications in materials science, the this compound scaffold is a versatile intermediate in organic synthesis. nih.gov The aromatic rings can undergo various electrophilic substitution reactions, such as nitration and bromination, allowing for the introduction of a wide range of functional groups. acs.org These functionalized derivatives can then be used in subsequent reactions to build more complex molecules.
The benzo[b]fluorene core is found in some natural products and serves as a key synthetic precursor for their analogues. researchgate.netresearchgate.net Various synthetic strategies have been developed to construct the core itself, including palladium-catalyzed cycloadditions and thermal cyclizations. nih.govresearchgate.net The presence of the methyl group at the benzylic 11-position provides a potential site for further chemical modification through reactions involving the C-H bonds at that position. This versatility makes this compound and its derivatives valuable building blocks for creating a diverse library of complex organic molecules for applications in medicinal chemistry, materials science, and beyond.
Future Research Directions and Challenges in 11 Methyl 11h Benzo B Fluorene Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes for Specific Methylated Isomers
A primary challenge in the study of methylated polycyclic aromatic hydrocarbons (PAHs) is the synthesis of specific, single isomers for detailed investigation. nih.gov Traditional methods for creating the benzo[b]fluorene core often involve multi-step sequences, such as Friedel-Crafts-type closures or transition-metal-catalyzed arylations, which can generate significant chemical waste. researchgate.net Consequently, a major research thrust is the development of more sustainable and atom-economical synthetic strategies.
Recent advancements have demonstrated the power of photochemical methods in this regard. A novel, reagent-free route utilizes ultraviolet A (UV-A) light to convert alkynylated chalcones into substituted benzo[b]fluorenes. acs.orgresearchgate.netnih.gov This process is notable for its mild conditions and rapid reaction times (as short as 5 minutes), and its scalability has been demonstrated using continuous flow reactor technology, which offers uniform irradiation and improved process control. acs.orgresearchgate.netresearchgate.net The mechanism is proposed to proceed through a biradical species, highlighting a departure from traditional thermal cyclizations. acs.orgresearchgate.net
Another promising direction is the use of cascade reactions. For instance, an efficient synthesis of the related 11H-benzo[b]fluoren-11-one core has been developed from ortho-phthalaldehyde (OPA) in a cascade reaction where the solvent (DMSO) serves as a carbon source. researchgate.net This method is characterized by high atom economy, simple product isolation, and scalability. researchgate.net Strategies employing transient directing groups for C–H functionalization also represent a highly efficient and atom-economical approach to constructing complex PAHs and could be adapted for this system. acs.org
Future work will likely focus on refining these methods to achieve high regioselectivity for specific methylated isomers of benzo[b]fluorene, reducing reliance on stoichiometric reagents, and further adapting them to scalable flow chemistry platforms.
| Synthetic Strategy | Key Features | Sustainability Aspect |
| Photochemical Cyclization | UV-A light-triggered, rapid (5 min), reagent-free. acs.orgresearchgate.net | Avoids harsh reagents, suitable for continuous flow. acs.orgresearchgate.net |
| Cascade Reactions | Multicomponent, high atom economy, simple workup. researchgate.net | Minimizes steps and waste generation. researchgate.net |
| Transient Directing Groups | C-H functionalization, high efficiency. acs.org | Maximizes atom utilization by activating otherwise inert bonds. acs.org |
| Metal-Catalyzed Rearrangement | Zinc-mediated rearrangement of spiro-diones. researchgate.net | Offers novel pathways to functionalized cores. researchgate.net |
Exploration of Novel Reactivity Patterns and Selective Derivatization Strategies at the 11-Position
The methylene (B1212753) bridge at the 11-position of the 11-methyl-11H-benzo[b]fluorene is a key locus for chemical reactivity. The benzylic nature of this position makes it susceptible to various transformations, providing a handle for further functionalization. Studies have shown that the benzo[b]fluorene scaffold is amenable to derivatization reactions such as bromination and nitration. acs.org
A significant area for future exploration is the selective oxidation at this benzylic site. Under basic conditions, aerobic oxidation can occur, converting the methylene bridge into a ketone, yielding a benzo[b]fluorenone product. acs.org This transformation is critical as benzo[b]fluorenones are themselves valuable synthetic precursors for natural products and materials. researchgate.netresearchgate.net Research into controlling this oxidation and developing selective methods to introduce other functional groups, such as hydroxyl or amino groups, is a key challenge.
Furthermore, the methyl group at the 11-position introduces additional reactivity patterns compared to the unsubstituted parent compound. The presence of two substituents at this benzylic carbon, as seen in intermediates like 3-bromo-11,11-dimethyl-11H-benzo[b]fluorene, creates a quaternary center that can be used in subsequent coupling reactions, for example, in palladium-catalyzed aminations. chemicalbook.com Future research will likely focus on leveraging this unique substitution to explore new carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of a diverse library of derivatives with tailored properties.
Advanced Understanding of Excited State Dynamics and Photochemical Pathways in this compound
A comprehensive understanding of the behavior of this compound upon light absorption is crucial for its application in photochemistry and materials science. Research on structurally related substituted fluorenes and other polycyclic aromatic systems provides a roadmap for future investigations. nih.gov These studies utilize a combination of time-resolved spectroscopy and quantum chemical calculations to map the electronic structure and relaxation dynamics. nih.gov
For similar aromatic systems, excitation with UV light populates the lowest-energy singlet state (S1). chemrxiv.org This excited state then undergoes relaxation through several competing pathways, including fluorescence and intersystem crossing (ISC) to the triplet state manifold. chemrxiv.org In many polycyclic aromatic sulfur heterocycles, ISC is remarkably efficient (with yields of ~98%), occurring on a picosecond timescale. chemrxiv.org
Future research on this compound should aim to:
Characterize the lifetimes of its excited singlet and triplet states using techniques like femtosecond transient absorption spectroscopy.
Determine the quantum yields of fluorescence and intersystem crossing to understand the efficiency of triplet state formation.
Investigate the role of the methyl group at the 11-position in influencing these photophysical properties.
Elucidate the specific photochemical reaction pathways that are initiated from these excited states, building upon the mechanistic understanding gained from photochemical syntheses that form the benzo[b]fluorene core. acs.orgresearchgate.net
| Photophysical Parameter | Description | Relevance |
| Excited State Lifetime (S1, T1) | The average time the molecule spends in the excited singlet or triplet state before relaxing. | Determines the timescale on which photochemical reactions can occur. |
| Fluorescence Quantum Yield (ΦF) | The fraction of excited molecules that relax by emitting a photon (fluorescence). | A measure of the molecule's emissive properties for applications like OLEDs. |
| Intersystem Crossing (ISC) Yield (ΦISC) | The fraction of excited singlet states that convert to triplet states. | Crucial for applications involving triplet state chemistry, such as photodynamic therapy or triplet-triplet annihilation. |
Integration into Complex Molecular Architectures for Tuned Material Properties
The benzo[b]fluorene scaffold is an attractive building block for the construction of larger, more complex molecular architectures with tailored optoelectronic properties. The rigid, planar, and electron-rich nature of the polycyclic aromatic system is desirable for applications in organic electronics. Structurally related polycyclic aromatic sulfur heterocycles are already used as building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors. chemrxiv.org
The ability to selectively functionalize this compound, particularly at the 11-position as described in section 7.2, is the key to its integration into polymers or dendrimers. By introducing reactive groups such as halogens, boronic acids, or amines, the molecule can be incorporated into larger conjugated systems via established cross-coupling methodologies.
Future challenges in this area involve:
Synthesizing monomers based on this compound and polymerizing them to create novel conjugated polymers.
Investigating how the inclusion of the non-planar, sp3-hybridized center at the 11-position affects the morphology, solubility, and electronic properties of these materials compared to fully planar analogues.
Designing and synthesizing complex, multi-component systems where the this compound unit acts as a core, an emissive component, or a charge-transporting moiety.
Computational Design and Rational Synthesis of Tailored this compound Systems for Targeted Applications
Computational chemistry offers a powerful tool for accelerating the discovery of new functional molecules based on the this compound framework. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict key molecular properties before a single experiment is performed. This "rational design" approach can save significant time and resources.
In the context of photophysics, computational methods are used to calculate the energies of excited singlet and triplet states, which helps in interpreting experimental spectra and understanding relaxation dynamics. nih.govchemrxiv.org This predictive power can be harnessed to screen potential derivatives for specific applications. For example, chemists could computationally model how adding different electron-donating or electron-withdrawing groups to the aromatic rings would alter the molecule's absorption spectrum, emission color, or charge-transport capabilities.
The primary challenges and future directions for computational design include:
Developing more accurate and efficient computational models to predict the properties of these molecules in different environments (e.g., in solution vs. in a solid-state thin film).
Creating a feedback loop where computational predictions guide synthetic efforts, and the experimental results are then used to refine the computational models.
Using computational screening to identify promising candidates for specific applications, such as new emitters for OLEDs, sensitizers for photochemistry, or components for organic solar cells, thereby guiding and prioritizing synthetic targets.
Q & A
Q. What are the key molecular characteristics of 11-methyl-11H-benzo[b]fluorene, and how are they experimentally validated?
The compound has the molecular formula C₁₈H₁₄ (derived from benzo[b]fluorene core with a methyl substitution at position 11) and a molecular weight of 216.28 g/mol (for the base structure, 11H-benzo[b]fluorene) . Characterization typically involves:
Q. What synthetic methodologies are established for preparing this compound derivatives?
A five-step synthesis starting from dibenzylmalonic acid has been reported, involving:
- Formation of a spirodibromodione intermediate.
- Zinc-mediated rearrangement to yield 10-hydroxy-11H-benzo[b]fluoren-11-one (52% yield).
- Methoxylation to produce 10-methoxy-11H-benzo[b]fluoren-11-one . Alternative routes include thermal cyclization of diaryldiynones, though this may produce competing benzo[a]-fluorene isomers due to rearrangement .
Q. How can researchers distinguish between benzo[a] and benzo[b]fluorene isomers analytically?
Use high-performance liquid chromatography with fluorescence detection (HPLC-FLD) coupled with multivariate curve resolution-alternating least squares (MCR-ALS) . This method resolves co-eluting peaks and quantifies benzo[b]fluorene in complex matrices (e.g., environmental samples) by analyzing second-order spectral data .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or properties of this compound?
Density-functional theory (DFT) with hybrid exchange-correlation functionals (e.g., B3LYP) improves accuracy in predicting thermochemical properties like bond dissociation energies. For example:
- Calculate methyl group stabilization effects on the fluorene core.
- Compare experimental vs. theoretical NMR chemical shifts to validate computational models .
Q. What strategies address contradictions in spectral data during structural elucidation?
- Cross-validate NMR, MS, and IR data with computational simulations (e.g., DFT-calculated NMR spectra).
- For ambiguous cases (e.g., distinguishing methyl substitution sites), use isotopic labeling (e.g., ¹³C or ²H) or selective derivatization (e.g., bromination at reactive positions) .
Q. How can synthetic yields of this compound be improved?
Q. What are the environmental and safety considerations for handling this compound?
While 11H-benzo[a]fluorene (a structural analog) is classified as non-hazardous under OSHA HCS, researchers should:
- Use fume hoods and personal protective equipment (PPE) during synthesis.
- Avoid environmental release by employing adsorbent materials (e.g., silica gel) for spill containment .
Research Challenges and Methodological Solutions
- Challenge : Competing isomer formation during synthesis.
Solution : Use regioselective catalysts (e.g., Pd/C for directed cyclization) . - Challenge : Low solubility in common solvents.
Solution : Derivatize with polar groups (e.g., methoxy or bromo substituents) to enhance solubility for NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
